Ethyl 4-chlorocinnamate
Overview
Description
Ethyl 4-chlorocinnamate is a chemical compound with the molecular formula C11H11ClO2 . It is also known by synonyms such as ethyl (E)-3- (4-chlorophenyl)acrylate, and (E)-ethyl 3- (4-chlorophenyl)acrylate .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a study reported the synthesis of a collection of structurally related 4-chlorocinnamic acid esters using Fischer esterification reactions, alkyl or aryl halide esterification, and Mitsunobu and Steglich reactions .Molecular Structure Analysis
This compound has a molecular weight of 210.66 g/mol . It contains a total of 25 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester (aliphatic) .Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3 . Its boiling point is 307.9±17.0 °C at 760 mmHg . The compound has a molar refractivity of 58.1±0.3 cm3, and a polar surface area of 26 Å2 .Scientific Research Applications
Antimicrobial Activity
Ethyl 4-chlorocinnamate has been explored for its antimicrobial properties. For example, a study by Radwan et al. (2020) synthesized compounds including ethyl α-cyano-4-chlorocinnamate and analyzed their antimicrobial efficacy (Radwan et al., 2020).
Chemical Synthesis and Organic Chemistry
Nenajdenko et al. (2004) described a method for transforming carbonyl compounds into α-chlorocinnamates, using ethyl trichloroacetate in a catalytic olefination reaction, indicating the compound’s utility in organic synthesis (Nenajdenko et al., 2004).
Pharmaceutical Intermediates
The synthesis of Ethyl (R)-4-chloro-3-hydroxybutyrate, an intermediate in pharmacologically valuable products, was explored by Kluson et al. (2019). This study indicates the potential of this compound derivatives in pharmaceutical manufacturing (Kluson et al., 2019).
Biocatalysis and Biosynthesis
Ye et al. (2011) reviewed the biosynthesis of ethyl (S)-4-chloro-3-hydroxybutanoate ester, highlighting the compound’s role in the production of chiral drugs. The study emphasizes the importance of biocatalysis in producing optically pure intermediates for pharmaceuticals (Ye et al., 2011).
Environmental and Agricultural Applications
Johnson (1970) investigated the influence of various organic pesticides, including derivatives of this compound, on nematode populations and seed production in centipede grass, demonstrating the compound’s relevance in agricultural research (Johnson, 1970).
Educational Applications in Chemistry
Costa et al. (2012) explored the educational applications of Suzuki coupling reactions, involving ethyl (4-phenylphenyl)acetate, a biaryl with potential pharmaceutical applications. This study highlights the use of this compound derivatives in chemistry education (Costa et al., 2012).
Mechanism of Action
Target of Action
Ethyl 4-chlorocinnamate is a synthetic compound that has been studied for its antimicrobial potential . The primary targets of this compound are pathogenic fungi and bacteria . These microorganisms are responsible for various infectious diseases, and the resistance they have developed to existing drugs has made the search for new bioactive compounds a priority .
Mode of Action
The mode of action of this compound involves direct interaction with its targets. In the case of fungi, this compound interacts with ergosterol, a component of the fungal plasma membrane, and the cell wall . This interaction disrupts the integrity of the fungal cell, leading to its death .
Biochemical Pathways
It is known that the compound’s interaction with ergosterol disrupts the normal functioning of the fungal cell membrane . This disruption likely affects multiple biochemical pathways within the cell, leading to cell death .
Pharmacokinetics
The compound’s molecular weight (210657 Da ) suggests that it may be well-absorbed and distributed in the body
Result of Action
The result of this compound’s action is the death of pathogenic fungi and bacteria . By disrupting the integrity of the fungal cell membrane and wall, this compound causes the cells to die . This antimicrobial activity makes this compound a potential candidate for the development of new antimicrobial drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound’s efficacy may be affected by the presence of other substances in the environment, such as other antimicrobial agents . Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of this compound
Safety and Hazards
In case of exposure to Ethyl 4-chlorocinnamate, it is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or inhalation, medical attention should be sought immediately .
Future Directions
Ethyl 4-chlorocinnamate and its derivatives have shown potential in various fields of research and industry. A study reported that some derivatives of cinnamamides, which include this compound, exhibited anti-inflammatory and/or analgesic activity . The study also suggested that substituents of short alkyl chains with the presence of a heteroatom, such as oxygen, or those with a perillyl type terpenic substructure promote better antifungal profiles . This indicates potential future directions for the development of new therapeutic agents.
Biochemical Analysis
Biochemical Properties
It is known that the compound has a molecular weight of 210.66
Cellular Effects
Some studies suggest that derivatives of 4-chlorocinnamic acid, such as Ethyl 4-chlorocinnamate, may have antimicrobial activity
Molecular Mechanism
It is known that the compound can participate in the Wittig reaction, a chemical reaction used to synthesize alkenes from aldehydes or ketones
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 136-137 °C and a melting point of 49-51 °C
Properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZFMMSRIDAQIB-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032094 | |
Record name | Ethyl 4-chlorocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24393-52-0, 6048-06-2 | |
Record name | Ethyl (2E)-3-(4-chlorophenyl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006048062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 4-chlorocinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001032094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (E)-3-(4-Chlorophenyl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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